2-Furanethanol

Lipophilicity Partition coefficient Extraction efficiency

2-Furanethanol (CAS 35942-95-1), also known as β-2-furylethanol or 2-(2-furyl)ethanol, is a furan-derived primary alcohol with the molecular formula C₆H₈O₂ and a molecular weight of 112.13 g·mol⁻¹. It features an ethanol side chain (-CH₂CH₂OH) attached at the 2-position of a furan heterocycle, structurally distinct from the more common furfuryl alcohol (2-furanmethanol, -CH₂OH side chain).

Molecular Formula C6H8O2
Molecular Weight 112.13 g/mol
CAS No. 35942-95-1
Cat. No. B1268620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Furanethanol
CAS35942-95-1
Molecular FormulaC6H8O2
Molecular Weight112.13 g/mol
Structural Identifiers
SMILESC1=COC(=C1)CCO
InChIInChI=1S/C6H8O2/c7-4-3-6-2-1-5-8-6/h1-2,5,7H,3-4H2
InChIKeyMZQBNTYWHOHSMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Furanethanol (CAS 35942-95-1): Technical Baseline and Procurement-Relevant Identity


2-Furanethanol (CAS 35942-95-1), also known as β-2-furylethanol or 2-(2-furyl)ethanol, is a furan-derived primary alcohol with the molecular formula C₆H₈O₂ and a molecular weight of 112.13 g·mol⁻¹ . It features an ethanol side chain (-CH₂CH₂OH) attached at the 2-position of a furan heterocycle, structurally distinct from the more common furfuryl alcohol (2-furanmethanol, -CH₂OH side chain) [1]. The compound is a liquid at ambient temperature with a predicted boiling point of approximately 174 °C at 760 mmHg, a density of ~1.07–1.10 g·cm⁻³, an estimated LogP of 0.52, and a predicted pKₐ of 14.83 . It is principally employed as a synthetic building block in medicinal chemistry, as a precursor for biofuel intermediates, and as a research intermediate for furan-based heterocyclic chemistry .

Why 2-Furanethanol Cannot Be Interchanged with Furfuryl Alcohol or Other In-Class Analogs


Despite superficial structural similarity to furfuryl alcohol (2-furanmethanol, CAS 98-00-0), 2-furanethanol differs by a single methylene (-CH₂-) unit in its side chain—ethanol versus methanol—producing measurable divergence across multiple property dimensions relevant to experimental design, synthetic strategy, and regulatory compliance . This side-chain extension yields a higher molecular weight (112.13 vs. 98.10 Da), a ~0.32-unit increase in LogP (0.52 vs. 0.20), an additional freely rotatable bond (2 vs. 1), and a pKₐ shift of approximately +1.2 units . Critically, the ethanol side chain enables a distinct oxidative rearrangement pathway—Jones oxidation of 2-furylethanols directly yields β-keto-tetrahydrofurans via Achmatowicz-type ring opening/reclosure, whereas furfuryl alcohols follow a different oxidation trajectory to pyranones [1]. Furthermore, 2-furanethanol carries no FEMA listing for flavor or fragrance use, in contrast to furfuryl alcohol (FEMA 2491), tetrahydrofurfuryl alcohol (FEMA 3056), benzyl alcohol (FEMA 2137), and phenethyl alcohol (FEMA 2858), rendering it categorically unsuitable for flavor/fragrance substitution but potentially advantageous for non-regulated research applications where flavor-grade excipient status is undesirable [2]. These cumulative differences mean that simple in-class substitution without re-optimization is likely to alter reaction outcomes, partitioning behavior, and regulatory standing.

Quantitative Differentiation Evidence: 2-Furanethanol vs. Closest Structural and Functional Analogs


Lipophilicity (LogP) Shift of +0.32 Units vs. Furfuryl Alcohol Alters Partitioning and Extraction Behavior

2-Furanethanol exhibits an ACD/Labs predicted LogP of 0.52, compared to 0.20 for furfuryl alcohol—a difference of +0.32 log units . This represents an approximately 2.1-fold increase in octanol-water partition coefficient, indicating moderately enhanced lipophilicity attributable to the additional methylene group in the ethanol side chain. In comparison, tetrahydrofurfuryl alcohol (LogP −0.14) is substantially more hydrophilic, while benzyl alcohol (LogP 1.05) and phenethyl alcohol (LogP 1.50) are markedly more lipophilic [1][2]. This positions 2-furanethanol in a distinct intermediate lipophilicity window among heterocyclic primary alcohols.

Lipophilicity Partition coefficient Extraction efficiency

Distinct Oxidative Rearrangement Pathway: 2-Furylethanols Yield β-Keto-Tetrahydrofurans via Achmatowicz-Type Chemistry

Jones oxidation of 5-substituted-2-furylethanols does not yield the expected aldehyde or carboxylic acid; instead, it gives rise to dihydro-2-(2-oxoethyl)furan-3(2H)-ones in high yields via an Achmatowicz-type oxidative ring opening followed by 5-exo Michael reclosure of the pendant hydroxy group [1]. This reactivity is mechanistically distinct from that of furfuryl alcohols (2-furanmethanols), which undergo Achmatowicz oxidation to yield 6-hydroxy-2H-pyran-3(6H)-ones [2]. Alternative oxidation methods applied to 2-furylethanols produce different outcomes: Swern oxidation gives lower yields of the same β-keto-tetrahydrofuran products, magnesium monoperoxyphthalate generates intermediate enediones, and IBX (2-iodoxybenzoic acid) yields furyl aldehydes [1]. This divergent reactivity is a direct consequence of the ethanol side chain length, which enables intramolecular trapping of the oxidized intermediate.

Oxidative rearrangement Achmatowicz reaction Heterocyclic synthesis

Conformational Flexibility: Two Freely Rotatable Bonds vs. One in Furfuryl Alcohol

2-Furanethanol possesses two freely rotatable bonds (the C2–CH₂ and CH₂–CH₂OH bonds), compared to a single freely rotatable bond (C2–CH₂OH) in furfuryl alcohol . This additional rotational degree of freedom increases the accessible conformational space and may affect molecular recognition events such as receptor binding, enzyme-substrate interactions, and supramolecular assembly. Benzyl alcohol and tetrahydrofurfuryl alcohol each possess one rotatable bond, while phenethyl alcohol (like 2-furanethanol) possesses two [1]. The polar surface area (PSA) of 2-furanethanol is 33 Ų, nearly identical to furfuryl alcohol (33.37 Ų), indicating that conformational flexibility differs independently of polarity .

Conformational analysis Molecular flexibility Structure-based design

Vapor Pressure and Volatility Profile: Reduced Headspace Contribution vs. Furfuryl Alcohol

2-Furanethanol exhibits a predicted vapor pressure of 0.8 ± 0.3 mmHg at 25 °C, compared to 1.0 ± 0.3 mmHg at 25 °C for furfuryl alcohol . This represents an approximately 20% lower vapor pressure for 2-FE. The enthalpy of vaporization for 2-FE is 43.4 ± 3.0 kJ·mol⁻¹ . By contrast, tetrahydrofurfuryl alcohol (THFA) has a vapor pressure of 2.3 mmHg at 39 °C (significantly higher volatility) [1], while benzyl alcohol (13.3 mmHg at 100 °C) and phenethyl alcohol (1 mmHg at 58 °C) are substantially less volatile under ambient conditions [2]. The lower ambient vapor pressure of 2-FE relative to furfuryl alcohol suggests reduced evaporative losses during ambient-temperature processing.

Volatility Vapor pressure Headspace analysis

Regulatory Profile: Non-FEMA Status Distinguishes 2-Furanethanol from All Major Flavor/Fragrance Alcohol Comparators

2-Furanethanol is explicitly listed by The Good Scents Company with the recommendation 'not for fragrance use' and 'not for flavor use,' and it holds no FEMA (Flavor and Extract Manufacturers Association) number [1]. In sharp contrast, all four major structural and functional analogs carry active FEMA GRAS listings: furfuryl alcohol (FEMA 2491), tetrahydrofurfuryl alcohol (FEMA 3056), benzyl alcohol (FEMA 2137), and phenethyl alcohol (FEMA 2858) [2][3][4][5]. Additionally, 2-FE is not listed in the JECFA food flavoring database [1]. This regulatory distinction is not a consequence of structural similarity but rather reflects differences in safety evaluation history and commercial usage patterns.

Regulatory compliance FEMA GRAS Flavor and fragrance

Optimal Application Scenarios for 2-Furanethanol Based on Quantitative Differentiation Evidence


Synthesis of β-Keto-Tetrahydrofuran Scaffolds via Jones Oxidation: A Reactivity Profile Unique to 2-Furylethanols

Researchers targeting dihydro-2-(2-oxoethyl)furan-3(2H)-one (β-keto-tetrahydrofuran) scaffolds should specifically procure 2-furanethanol or its 5-substituted derivatives rather than furfuryl alcohol. As demonstrated by Hayes et al. (2010), Jones oxidation of 2-furylethanols proceeds via an Achmatowicz-type oxidative ring opening followed by 5-exo Michael reclosure to yield β-keto-tetrahydrofurans in high yields—a pathway unavailable to furfuryl alcohols, which instead produce pyranones under analogous Achmatowicz conditions [1]. This chemoselectivity is a direct consequence of the ethanol side chain length and cannot be replicated by furfuryl alcohol or benzyl alcohol analogs [1].

Medicinal Chemistry Scaffold Exploration Requiring Intermediate Lipophilicity and Enhanced Conformational Flexibility

For medicinal chemistry programs where a furan-containing primary alcohol scaffold is needed, 2-furanethanol offers a distinct property profile: a LogP of 0.52 (intermediate between the highly hydrophilic THFA at −0.14 and the more lipophilic benzyl alcohol at 1.05) and two freely rotatable bonds (vs. one for furfuryl alcohol, THFA, and benzyl alcohol) . This combination of moderate lipophilicity and conformational flexibility is not available from any single comparator compound, making 2-FE the rational choice for structure-activity relationship (SAR) exploration where both properties influence target engagement .

Biomass-Derived Fuel Intermediate Research Leveraging the Furanethanol Platform

2-Furanethanol has been identified as a potential biomass-derived biofuel and fuel intermediate . Catalytic conversion of furfural—a major lignocellulosic platform chemical—can yield β-methoxy-2-furanethanol with conversions exceeding 80% and up to 83% selectivity using LaMoO₃ perovskite catalysts, demonstrating the synthetic accessibility of furanethanol derivatives from renewable feedstocks [2]. The furanyl alcohol etherification pathway has been studied for diesel-range fuel additives, with furanyl ethers showing promising cetane number characteristics [3]. Researchers in sustainable chemistry and biofuels should select 2-furanethanol as a model substrate for studying furanic alcohol etherification, esterification, and fuel property optimization.

Non-Regulated Industrial Research Requiring a Furan Alcohol Without Flavor/Fragrance Regulatory Entanglements

For industrial research applications—such as polymer precursor synthesis, solvent development, or corrosion inhibitor formulation—where the use of FEMA-listed flavor/fragrance ingredients introduces unwanted regulatory complexity or supply chain documentation burdens, 2-furanethanol's non-FEMA, non-JECFA status provides a clean regulatory profile [4]. Unlike furfuryl alcohol (FEMA 2491), tetrahydrofurfuryl alcohol (FEMA 3056), benzyl alcohol (FEMA 2137), and phenethyl alcohol (FEMA 2858)—all of which carry flavor/fragrance listings—2-FE can be procured and utilized without triggering food-grade documentation requirements [4]. Additionally, its storage specification (2–8 °C under nitrogen) is comparable to furfuryl alcohol and less demanding than the hygroscopic, room-temperature-stable THFA, simplifying cold-chain logistics planning .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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